Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Overview
Description
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate is an organic compound with the chemical formula C15H17N3O4 and a molecular weight of 303.31 g/mol . It is typically a colorless to pale yellow solid that is soluble in common organic solvents such as chloroform, methanol, and ethanol . This compound is used in the synthesis of other organic compounds, particularly those with biological activity .
Preparation Methods
The preparation of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves complex organic synthesis reactions and multiple steps . The synthetic routes often include the use of basic heterocyclic ketones to form spirohydantoins . The reaction conditions typically require inert gas (nitrogen or argon) and temperatures between 2-8°C . Detailed preparation methods can be found in organic synthesis literature .
Chemical Reactions Analysis
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other organic compounds.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate is unique due to its specific chemical structure and properties. Similar compounds include:
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share a similar core structure and are used in similar applications.
Spirohydantoins: These compounds are also derived from basic heterocyclic ketones and have similar chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity .
Properties
IUPAC Name |
benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-12-15(17-13(20)16-12)6-8-18(9-7-15)14(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOPYEWWZGZVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439751 | |
Record name | Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28121-73-5 | |
Record name | Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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